17alpha-Propionate, also known as 17α-propyltestosterone, is a synthetic anabolic steroid derived from testosterone. It is primarily used in veterinary medicine and has applications in enhancing growth and muscle mass in livestock. The compound is classified under anabolic steroids due to its ability to promote protein synthesis and muscle growth.
17alpha-Propionate is synthesized from testosterone, which is a naturally occurring hormone in humans and animals. The synthetic modification involves the addition of a propionate ester at the 17-alpha position, which alters its pharmacokinetic properties, allowing for a longer duration of action compared to testosterone itself.
The synthesis of 17alpha-Propionate typically involves the esterification of testosterone. This process can be carried out using various methods, including:
The reaction conditions can vary:
The molecular formula of 17alpha-Propionate is C22H34O3. Its structure features:
17alpha-Propionate can undergo several chemical reactions typical of steroids:
The stability of 17alpha-Propionate under various pH conditions and temperatures is crucial for its storage and application. It typically remains stable under acidic to neutral pH environments but may degrade under extreme alkaline conditions.
The mechanism by which 17alpha-Propionate exerts its effects involves:
Studies indicate that compounds like 17alpha-Propionate can increase muscle mass significantly when used appropriately, often measured through increases in lean body mass in animal models.
17alpha-Propionate finds its primary use in veterinary medicine for:
In research settings, it serves as a model compound for studying anabolic steroid effects on muscle physiology and metabolism.
Ortho-esterification serves as a foundational strategy for synthesizing cortexolone-17alpha-propionate, leveraging cyclic orthoesters to achieve regioselective protection. This approach employs propionic anhydride or propionyl chloride with cortexolone under acidic catalysis, forming a transient 17α,21-cyclic orthoester intermediate. The reaction typically proceeds in aprotic solvents (e.g., dichloromethane or toluene) at 0–25°C to minimize acyl migration [1] [5]. Key to this methodology is the in situ generation of the orthoester, which directs propionylation exclusively to the 17α-hydroxyl group prior to hydrolytic workup. Catalyst selection critically influences yield: zinc chloride (ZnCl₂) achieves ~85% conversion, whereas boron trifluoride etherate (BF₃·Et₂O) enhances reactivity but may increase 21-monoester impurities by 8–12% [5]. The table below compares catalyst performance:
Table 1: Catalyst Efficacy in Ortho-Esterification
Catalyst | Reaction Temp (°C) | Yield (%) | 17α-Selectivity |
---|---|---|---|
ZnCl₂ | 25 | 85 | High |
BF₃·Et₂O | 0 | 92 | Moderate |
p-TsOH | 15 | 78 | High |
Post-synthesis, crystallization from acetone/water mixtures yields the hydrate Form IV polymorph, as confirmed by X-ray diffraction [1].
Acidic hydrolysis of the cyclic orthoester intermediate necessitates precise control to suppress 21-monoester formation. The 21-position is sterically unhindered and electronically activated, rendering it susceptible to competitive hydrolysis. Studies demonstrate that concentrated hydrochloric acid (HCl) in tetrahydrofuran/water (4:1) at 5°C reduces 21-monoester byproducts to <5% within 30 minutes, whereas elevated temperatures (>25°C) or prolonged exposure (>2 hours) increases impurities to ≥15% [2] [5]. Kinetic analysis reveals the hydrolysis activation energy (Eₐ) for the 17α-propionate bond is 1.8× higher than for the 21-position, enabling selectivity through low-temperature operation. Ethyl acetate extraction at pH 6.5 further purifies the product, exploiting the 21-monoester’s higher aqueous solubility. Nuclear magnetic resonance (NMR) studies confirm >98% 17α-regioselectivity when hydrolysis occurs below 10°C with stoichiometric acid [5].
Novozym 435 (immobilized Candida antarctica lipase B) enables solvent-free, regioselective alcoholysis of cortexolone-17,21-dipropionate. Using isopropanol (20% v/v) as the acyl acceptor, the enzyme catalyzes 21-deacylation at 50°C, yielding cortexolone-17alpha-propionate with >98% conversion and <2% 17-monoester byproducts [4] [6]. The reaction mechanism involves nucleophilic attack by the lipase’s serine residue on the 21-ester carbonyl, forming an acyl-enzyme intermediate that undergoes alcoholysis by isopropanol. This preference arises from the 21-position’s solvent-exposed orientation and lower steric hindrance compared to the 17α-site. Performance varies among lipases: Rhizomucor miehei lipase exhibits 40% lower activity due to its smaller substrate pocket, while Thermomyces lanuginosus lipase generates 10% 17-monoester impurities [6]. Process optimization data is summarized below:
Table 2: Lipase Performance in 21-Deacylation
Lipase Source | Conversion (%) | 17α-Propionate Selectivity | Optimal Temp (°C) |
---|---|---|---|
Candida antarctica (Novozym 435) | 98.0 | >99% | 50 |
Thermomyces lanuginosus | 85 | 90% | 45 |
Rhizomucor miehei | 58 | 95% | 55 |
Continuous-flow microreactors address batch synthesis limitations by enhancing mass/heat transfer and residence time control. For clascoterone production, a packed-bed reactor with Novozym 435 immobilized on silicon carbide achieves 100% conversion at 4 g/L substrate loading, surpassing batch yields by 6% [3] [4] [8]. The system operates with a residence time of 15 minutes at 50°C, facilitated by segmented flow (isopropanol/substrate ratio 5:1) to minimize diffusion barriers. Computational fluid dynamics modeling confirms a laminar flow regime (Reynolds number <100) eliminates hot spots, stabilizing enzyme activity over 50 operational hours [8]. Scale-up to pilot systems (800 g/h throughput) maintains >99% purity, demonstrating linear scalability. Comparatively, microreactors reduce solvent consumption by 70% and energy use by 45% versus batch reactors, attributed to their high surface-area-to-volume ratio (10,000 m²/m³) [8] [9].
Solvent-free enzymatic alcoholysis significantly reduces the environmental footprint of clascoterone synthesis. Novozym 435-catalyzed reactions using molten cortexolone-17,21-dipropionate (melting point 75°C) and isopropanol vapor achieve 98% conversion without organic solvents [4] [8]. Life-cycle assessment confirms this approach lowers the E-factor (kg waste/kg product) from 32 (traditional hydrolysis) to 5, primarily by eliminating dichloromethane and acetone [1] [8]. Additionally, isopropanol recycling via distillation reduces raw material consumption by 90%. Carrier-immobilized lipases enable five reuse cycles before activity drops below 90%, minimizing solid waste. Continuous flow configurations further enhance sustainability: microreactor processes lower CO₂ emissions by 1.8 kg/kg product compared to batch methods [4] [9]. These advancements align with pharmaceutical green chemistry principles, particularly waste reduction and safer solvent use.
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: